3'-Carboethoxy-2,2-dimethylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

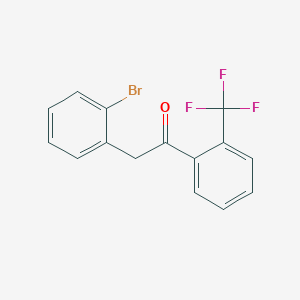

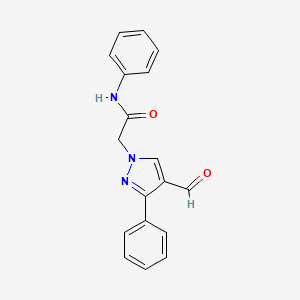

3’-Carboethoxy-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.3 and appears as a yellow oil .

Molecular Structure Analysis

The InChI code for 3’-Carboethoxy-2,2-dimethylpropiophenone is1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a density of 1.041g/cm3 . It has a boiling point of 338.7ºC at 760 mmHg . The flash point is 146.9ºC . The exact mass is 234.12600 and the LogP value is 3.09210 .科学的研究の応用

Reactivity and Synthesis

A study by Pedersen and Pedersen (2020) developed a method for introducing dimethylphenylsilyl at the 4-position in carbohydrates, starting from cellulose, to create glycosyl donors with enhanced reactivity and selectivity, illustrating the compound's utility in complex synthetic pathways (Martin Jæger Pedersen & C. Pedersen, 2020).

Materials Science Applications

Fukuhara et al. (2004) developed new thermosetting poly(phenylene ether)s by oxidative coupling copolymerization, demonstrating the compound's role in creating materials with high thermal stability and desirable electrical properties (Toshiaki Fukuhara et al., 2004).

Antioxidant and Radical Scavenging Activities

Gülçin and Daştan (2007) synthesized phenol derivatives to examine their antioxidant capacity and radical scavenging activity, showcasing the compound's potential in developing new antioxidants (I. Gülçin & A. Daştan, 2007).

Environmental and Biological Studies

Viggor et al. (2002) explored the biodegradation of dimethylphenols by bacteria, demonstrating the compound's relevance in environmental science and bioremediation efforts (S. Viggor et al., 2002).

Catalysis and Polymerization

Ling et al. (2001) reported on the ring-opening polymerization of dimethyltrimethylene carbonate using rare earth tris(phenolate) complexes, indicating the compound's effectiveness in catalysis and polymer science (Jun Ling et al., 2001).

特性

IUPAC Name |

ethyl 3-(2,2-dimethylpropanoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNUGYOFSASOOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642467 |

Source

|

| Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Carboethoxy-2,2-dimethylpropiophenone | |

CAS RN |

898766-18-2 |

Source

|

| Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)